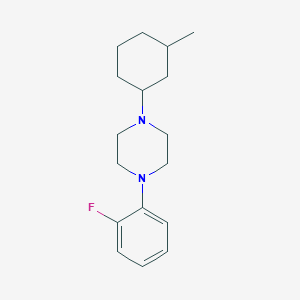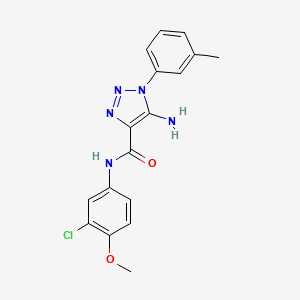![molecular formula C13H11FN6OS3 B5217459 N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a thiadiazole ring, a triazole ring, and two thioether groups. These groups are common in many pharmaceutical compounds due to their ability to interact with biological targets. The presence of fluorobenzyl groups may enhance the lipophilicity of the compound, which could potentially improve its ability to cross cell membranes .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of the atoms and the connectivity of the functional groups. The presence of the heterocyclic rings (thiadiazole and triazole) could potentially result in a rigid structure, which can be important for binding to biological targets .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the thioether groups might undergo oxidation reactions. The heterocyclic rings could potentially participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, boiling point, etc., would depend on the specific arrangement of the atoms and the functional groups in the compound. The presence of fluorine might increase the stability and lipophilicity of the compound .Aplicaciones Científicas De Investigación
Antimicrobial Activity
The compound’s structure, which includes a 1,3,4-thiadiazol moiety, is known for its potential to bind with various enzymes and receptors, exhibiting significant antimicrobial properties . This makes it a candidate for developing new antibacterial and antifungal agents, especially in the fight against drug-resistant strains.
Anticancer Research
The presence of the 1,2,4-triazole ring in the compound’s structure suggests it may have applications in anticancer research . Triazole derivatives have been studied for their ability to inhibit cancer cell growth and could be used in the synthesis of novel chemotherapy agents.
Antiviral Applications
Compounds containing triazole rings, such as this one, have shown promise in antiviral research . They can be designed to target specific viral enzymes, potentially leading to new treatments for viral infections.
Agricultural Chemicals
The thiadiazol and triazole components are often explored for their use in agriculture as fungicides and plant growth regulators . The compound could be involved in the synthesis of chemicals that protect crops from fungal diseases or regulate their growth.
Material Science
In material science, such heterocyclic compounds are valuable for their potential applications in the development of organic semiconductors, which are used in various electronic devices . Their unique electronic properties can be harnessed for creating more efficient materials.
Pharmaceutical Drug Development
The compound’s framework is structurally similar to molecules that have been used in the development of a wide range of pharmaceutical drugs . Its versatility could lead to the synthesis of new drugs with improved efficacy and safety profiles.
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[5-[(4-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN6OS3/c14-9-3-1-8(2-4-9)5-23-13-20-19-12(24-13)17-10(21)6-22-11-15-7-16-18-11/h1-4,7H,5-6H2,(H,15,16,18)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOQOSPWGQZMAQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)CSC3=NC=NN3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN6OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{5-[(4-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)
![3-[4-(benzylsulfonyl)-1-piperazinyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5217380.png)
![N-{3-[3-(diethylamino)phenoxy]-5-nitrophenyl}-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B5217387.png)
methyl]butanamide](/img/structure/B5217395.png)
![5-(2,4-dichlorophenyl)-1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5217400.png)
![2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)
![4-methyl-3-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B5217425.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)


![9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
![6-amino-3-propyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5217466.png)
